2-(Methylamino)ethyl oleanolate
Description
Properties
Molecular Formula |
C33H55NO3 |
|---|---|
Molecular Weight |
513.8 g/mol |
IUPAC Name |
2-(methylamino)ethyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C33H55NO3/c1-28(2)15-17-33(27(36)37-20-19-34-8)18-16-31(6)22(23(33)21-28)9-10-25-30(5)13-12-26(35)29(3,4)24(30)11-14-32(25,31)7/h9,23-26,34-35H,10-21H2,1-8H3/t23-,24-,25+,26-,30-,31+,32+,33-/m0/s1 |
InChI Key |
CBOUOGWEDQDHDX-LVNUYWAMSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCCNC)C)C)(C)C)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OCCNC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Physicochemical Properties:
- LogP : 7.30 (indicating high lipophilicity)
- Topological Polar Surface Area (TPSA) : 58.6 Ų
- Hydrogen Bond Donors/Acceptors: 2 donors, 4 acceptors
- Rotatable Bonds : 5
- XLogP3 : 7.4
The compound’s structure combines the triterpenoid scaffold of oleanolic acid (known for anti-inflammatory and anticancer properties) with a methylaminoethyl ester moiety, which may enhance solubility or receptor interaction compared to unmodified oleanolic acid.
Comparison with Structurally Similar Compounds
2-(Diethylamino)ethyl Oleanolate (CAS: 892869-50-0)
- Molecular Formula: C₃₅H₅₉NO₃
- Key Differences: Substitution of the methylamino group with a diethylamino group. Higher LogP: Predicted to exceed 7.4 (based on alkyl chain elongation), suggesting greater lipophilicity than the methylamino variant .
2-(Dimethylamino)ethyl Oleanolate (CAS: 122746-62-7)
- Molecular Formula: C₃₄H₅₇NO₃
- Key Differences: Dimethylamino group replaces methylamino, increasing nitrogen’s electron-donating capacity. Lower Hydrogen Bond Donors: 1 donor (vs. 2 in methylamino variant), altering solubility and intermolecular interactions. TPSA: ~55 Ų (slightly lower than methylamino variant), indicating marginally reduced polarity .
2-(Methylamino)ethanol (CAS: 109-83-1)
- Molecular Formula: C₃H₉NO
- Relevance: The methylaminoethyl group in 2-(methylamino)ethyl oleanolate mirrors this simpler compound. LogP: -0.74 (experimental), highlighting the polarizing effect of the free hydroxyl group. TPSA: 58.6 Ų (identical to the oleanolate derivative), emphasizing shared polarity from the amino and hydroxyl/ester groups .
Structural and Functional Analysis
Table 1: Comparative Physicochemical Properties
| Compound | CAS | Molecular Formula | MW (g/mol) | LogP | TPSA (Ų) | H-Bond Donors |
|---|---|---|---|---|---|---|
| This compound | 892869-49-7 | C₃₃H₅₅NO₃ | 513.79 | 7.30 | 58.6 | 2 |
| 2-(Diethylamino)ethyl oleanolate | 892869-50-0 | C₃₅H₅₉NO₃ | ~550* | >7.4† | ~55† | 1† |
| 2-(Dimethylamino)ethyl oleanolate | 122746-62-7 | C₃₄H₅₇NO₃ | ~528* | ~7.2† | ~55† | 1† |
| 2-(Methylamino)ethanol | 109-83-1 | C₃H₉NO | 75.11 | -0.74 | 58.6 | 2 |
*Estimated based on structural analogs; †Predicted values based on substituent effects .
Key Observations:
Lipophilicity: The elongation of alkyl chains (e.g., diethyl vs.
Polarity: The methylaminoethyl group in this compound balances lipophilicity and polarity (TPSA = 58.6 Ų), favoring moderate bioavailability.
Steric Effects: Diethylamino and dimethylamino substitutions introduce steric hindrance, which may influence binding to biological targets like enzymes or receptors.
Preparation Methods
Starting Materials and Reagents
- Oleanolic acid or oleanolate derivatives : The core triterpenoid structure.
- Methylaminoethyl amine : The amine component introducing the 2-(methylamino)ethyl group.
- Coupling reagents : Such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), EDC∙HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), or HOBt (1-hydroxybenzotriazole).
- Bases : DIPEA (N,N-diisopropylethylamine) or triethylamine to neutralize acids formed during coupling.
- Solvents : Dichloromethane (DCM), methanol, ethyl acetate, or chloroform, typically anhydrous.
Synthetic Procedure
A representative method adapted from Khusnutdinova et al. involves the following steps:
- Activation of the Carboxylic Acid : Oleanolic acid or its derivative is dissolved in anhydrous dichloromethane.
- Addition of Amine and Coupling Reagents : Methylaminoethyl amine (1 equivalent), BOP reagent (1 equivalent), and DIPEA (4 equivalents) are added to the solution.
- Reaction Conditions : The mixture is stirred at room temperature for approximately 12 hours to allow amide bond formation.
- Workup :
- Saturated ammonium chloride solution is added to quench the reaction.
- The organic layer is washed multiple times with ammonium chloride and sodium chloride saturated solutions to remove impurities.
- The organic phase is dried and concentrated under reduced pressure.
- Purification : The crude product is purified by flash chromatography on silica gel using a solvent system of dichloromethane/methanol/ammonium hydroxide (7:3:1) to yield pure this compound.
Reaction Scheme Summary
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Oleanolic acid + DCM | Dissolve starting material |
| 2 | Methylaminoethyl amine, BOP, DIPEA | Amide bond formation |
| 3 | Stir at room temperature, 12 h | Reaction completion |
| 4 | Saturated NH4Cl wash | Quench and remove byproducts |
| 5 | Silica gel chromatography | Purification of the product |
Characterization
- NMR Spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR in MeOD solvent confirm the structure, with characteristic chemical shifts indicating amide formation and methylaminoethyl substitution.
- Mass Spectrometry : LC-MS analysis confirms molecular weight and purity.
- Thin Layer Chromatography (TLC) : Monitors reaction progress and purity.
Research Findings and Notes
- The use of BOP as a coupling reagent is effective for amide bond formation with high yields and mild conditions.
- DIPEA serves as a base to neutralize acids generated during coupling, improving reaction efficiency.
- Purification using a mixture of dichloromethane, methanol, and ammonium hydroxide effectively separates the desired amide product from impurities.
- The reaction proceeds smoothly at room temperature, avoiding harsh conditions that might degrade the sensitive triterpenoid structure.
- The described method is consistent with protocols for synthesizing amide derivatives of oleanolic acid reported in peer-reviewed literature, ensuring reproducibility and scalability.
Summary Table of Preparation Method
| Parameter | Description |
|---|---|
| Starting Material | Oleanolic acid or oleanolate derivative |
| Amine Component | Methylaminoethyl amine |
| Coupling Reagent | BOP reagent |
| Base | DIPEA |
| Solvent | Dichloromethane (anhydrous) |
| Reaction Temperature | Room temperature |
| Reaction Time | 12 hours |
| Workup | Saturated ammonium chloride wash, extraction |
| Purification | Flash chromatography (DCM/MeOH/NH4OH 7:3:1) |
| Characterization | $$^{1}H$$ NMR, $$^{13}C$$ NMR, LC-MS, TLC |
Q & A
Q. How can structural modifications of this compound improve its bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
